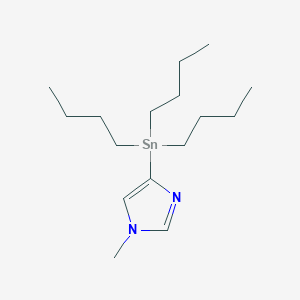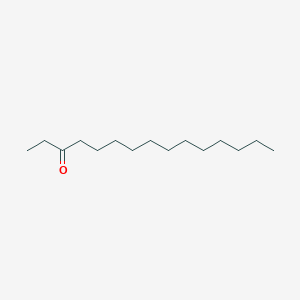
3-Pentadecanone
Übersicht
Beschreibung
3-Pentadecanone is an organic compound with the molecular formula C15H30O . It is a ketone, specifically a long-chain aliphatic ketone, and is known for its distinctive chemical properties. The compound is characterized by a 15-carbon chain with a ketone functional group at the third carbon position. It is used in various industrial and research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Pentadecanone can be synthesized through several methods. One common method involves the oxidation of 3-pentadecanol . This reaction typically uses an oxidizing agent such as chromic acid (H2CrO4) or potassium permanganate (KMnO4) under controlled conditions to convert the alcohol to the corresponding ketone.
Industrial Production Methods: In an industrial setting, this compound can be produced through the oxidation of long-chain alkanes or fatty acids . The process involves the use of catalysts such as platinum or palladium to facilitate the oxidation reaction. The reaction conditions are optimized to achieve high yields and purity of the ketone.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, using strong oxidizing agents like can convert the ketone to .
Reduction: The compound can be reduced to 3-pentadecanol using reducing agents such as or .
Substitution: this compound can participate in nucleophilic substitution reactions where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Platinum, palladium.
Major Products:
Oxidation: Pentadecanoic acid.
Reduction: 3-Pentadecanol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Pentadecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Pentadecanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions where nucleophiles attack the carbonyl carbon. This reactivity is exploited in various chemical transformations. In biological systems, its mechanism of action may involve disruption of microbial cell membranes , leading to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Pentadecanone: A similar ketone with the carbonyl group at a different position.
Pentadecanoic Acid: The carboxylic acid derivative of 3-Pentadecanone.
3-Pentadecanol: The alcohol derivative of this compound.
Uniqueness: this compound is unique due to its specific position of the ketone group, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of hydrophobicity and reactivity, making it suitable for diverse applications in research and industry.
Eigenschaften
IUPAC Name |
pentadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXTWKVTZTDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338030 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18787-66-1 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
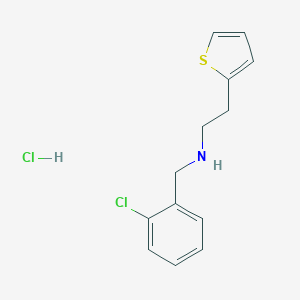
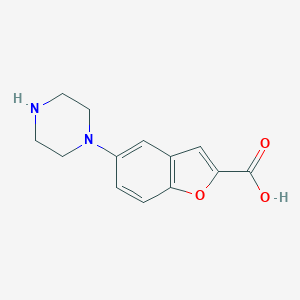
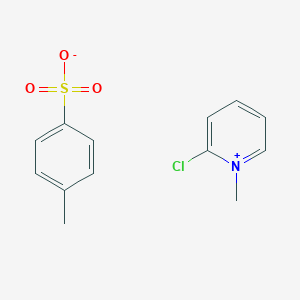
![4-[4-(4-pentoxyphenyl)phenyl]benzoic acid](/img/structure/B105342.png)
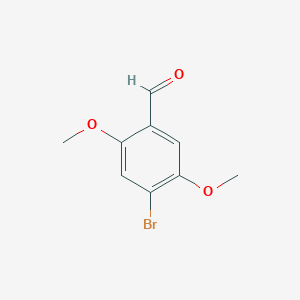
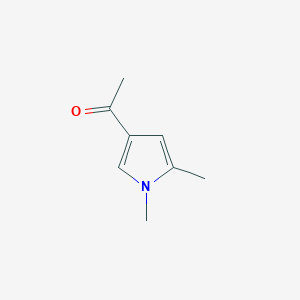

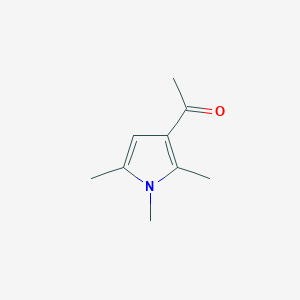
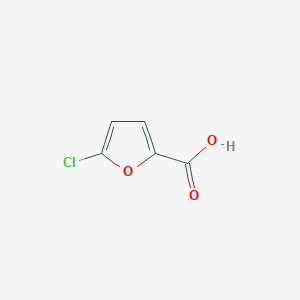
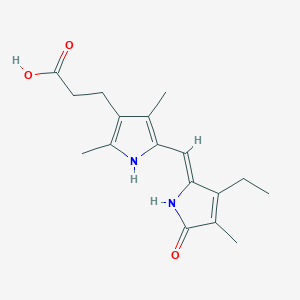
![Dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B105365.png)


